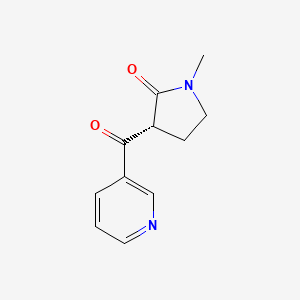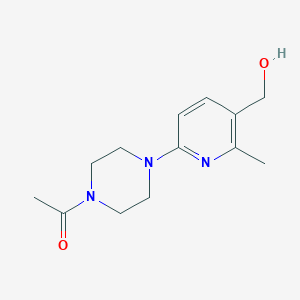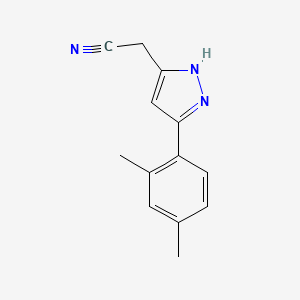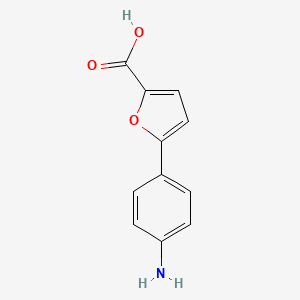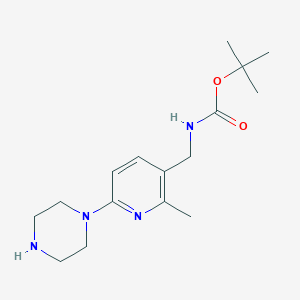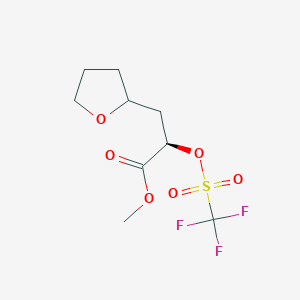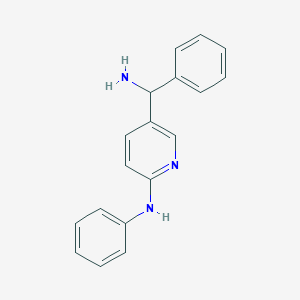
4-(2-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine is an organic compound that features a brominated phenyl group attached to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine can be achieved through a multi-step process involving several key reactions:
Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Imidazole Formation: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde and an amine, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and cyclopropylation steps, as well as the development of more efficient catalysts for the imidazole formation.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine can undergo several types of chemical reactions:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the effects of brominated phenyl groups on biological systems, including their interactions with enzymes and receptors.
Wirkmechanismus
The mechanism of action of 4-(2-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromophenylacetic acid: Another brominated phenyl compound with different functional groups.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with a similar brominated phenyl group but different heterocyclic structure.
Uniqueness
4-(2-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine is unique due to its combination of a brominated phenyl group with a cyclopropyl and imidazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Eigenschaften
Molekularformel |
C13H14BrN3 |
|---|---|
Molekulargewicht |
292.17 g/mol |
IUPAC-Name |
5-(2-bromophenyl)-3-cyclopropyl-2-methylimidazol-4-amine |
InChI |
InChI=1S/C13H14BrN3/c1-8-16-12(10-4-2-3-5-11(10)14)13(15)17(8)9-6-7-9/h2-5,9H,6-7,15H2,1H3 |
InChI-Schlüssel |
DJAPUQIAWWQWLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(N1C2CC2)N)C3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


